

# Application Notes and Protocols: Urethane Acrylate for Flexible Electronic Substrates

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## Compound of Interest

Compound Name: Urethane acrylate

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These application notes provide a comprehensive overview of the synthesis, properties, and application of **urethane acrylates** (UAs) as flexible substrates in electronic applications. The following protocols and data are intended to serve as a guide for the development and characterization of UA-based materials for flexible sensors, displays, and wearable devices.

## Introduction to Urethane Acrylates for Flexible Electronics

**Urethane acrylates** are a versatile class of oligomers that are widely used in coatings, adhesives, and, increasingly, in the field of flexible electronics.<sup>[1]</sup> Their popularity stems from a unique combination of properties derived from the urethane linkages and acrylate functional groups. The urethane segments contribute to toughness, flexibility, and adhesion, while the acrylate groups allow for rapid, energy-efficient curing via ultraviolet (UV) light.<sup>[1][2]</sup> This rapid, room-temperature curing process is particularly advantageous for heat-sensitive flexible substrates.<sup>[1]</sup>

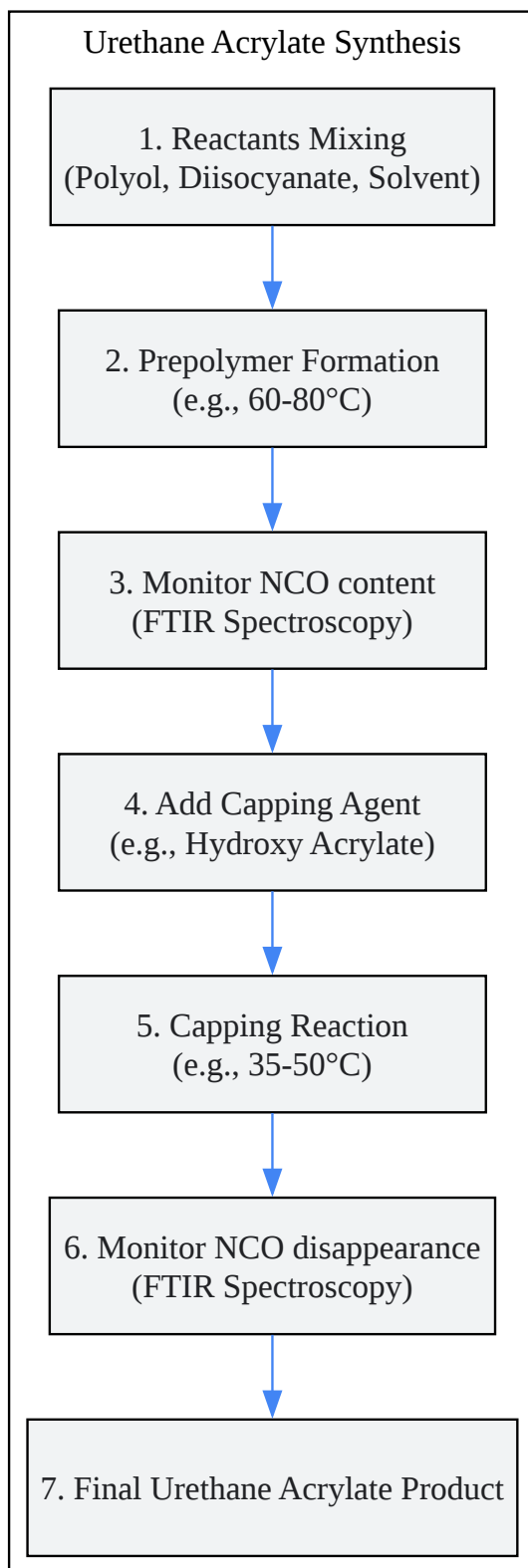
The properties of **urethane acrylates** can be tailored by carefully selecting the constituent components: a polyol, a diisocyanate, and a hydroxy-functional acrylate monomer.<sup>[2]</sup> This allows for the creation of materials with a wide range of mechanical and thermal properties, from soft and elastomeric to hard and rigid. For flexible electronic applications, the ability to

precisely control properties such as tensile strength, elongation at break, and glass transition temperature is crucial for ensuring the durability and reliability of the device.

## Synthesis of Urethane Acrylates

The synthesis of **urethane acrylates** typically involves a two-step process.[3] In the first step, a polyol reacts with an excess of a diisocyanate to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is "capped" with a hydroxy-functional acrylate, such as 2-hydroxyethyl acrylate (HEA), to introduce the UV-curable groups.[3] The reaction progress is often monitored by Fourier Transform Infrared (FTIR) spectroscopy, tracking the disappearance of the characteristic NCO (isocyanate) peak around  $2270\text{ cm}^{-1}$ . [3][4]

## Synthesis Workflow



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Caption: A generalized workflow for the two-step synthesis of **urethane acrylate**.

## Experimental Protocol: Synthesis of a Flexible Urethane Acrylate

This protocol is based on the synthesis of a flexible hyperbranched **urethane acrylate** (FHBP UA) and can be adapted for other formulations.[5]

Materials:

- Isophorone diisocyanate (IPDI)
- Polyethylene glycol (PEG,  $M_n = 200$  g/mol )
- 2-Hydroxyethyl acrylate (HEA)
- Diethanolamine (DEA)
- Dimethylacetamide (DMAc) as solvent
- Dibutyltin dilaurate (DBTDL) as catalyst
- 4-Methoxyphenol (MEHQ) as inhibitor
- Dibutylamine

Procedure:

- Synthesis of Hydroxyl-Terminated Hyperbranched Polyurethane (HBPU-OH):
  1. Add IPDI (e.g., 33.33 g, 0.15 mol) and DMAc (35 mL) to a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel.
  2. Cool the mixture to 0°C.
  3. Add a solution of DEA (e.g., 15.77 g, 0.15 mol) in DMAc (16 mL) dropwise over 2 hours while maintaining the temperature at 0°C.
  4. Slowly heat the reaction mixture to 50°C.

5. Monitor the isocyanate (NCO) content every 20 minutes using chemical titration (ASTM D5155-01).
  6. Once the NCO content reaches the theoretical value, terminate the reaction by adding an excess of dibutylamine.
  7. Precipitate the product in ether, wash with acetone, and dry under vacuum to obtain HBPU-OH.<sup>[5]</sup>
- Synthesis of Semiadduct Urethane Monoacrylate (IPDI/PEG200/HEA):
    1. Mix IPDI (e.g., 22.22 g, 0.10 mol) with DMAc (25 mL) in a reaction flask.
    2. Add a solution of PEG200 (e.g., 10 g, 0.05 mol) in DMAc (10 mL) dropwise.
    3. Heat the mixture to 60°C and react until the NCO content is close to the theoretical value.
    4. Cool the reaction to 35°C.
    5. Add a mixture of HEA (e.g., 7.55 g, 0.065 mol), DBTDL (0.037 wt%), MEHQ (0.1 wt%), and DMAc (10 mL) dropwise.
    6. React at 35°C for approximately 2 hours until the NCO content reaches the theoretical value.<sup>[5]</sup>
  - Synthesis of Flexible Hyperbranched **Urethane Acrylate** (FHBP UA):
    1. Mix the synthesized HBPU-OH with the IPDI/PEG200/HEA semiadduct in a 1:1 molar ratio of OH to NCO groups.
    2. Add DBTDL (0.05 wt%) and MEHQ (0.1 wt%) to the mixture.
    3. React at 70°C, monitoring the disappearance of the NCO peak at 2270 cm<sup>-1</sup> using FTIR spectroscopy.
    4. Once the NCO peak has completely disappeared, precipitate the product in ether, wash with acetone, and dry under vacuum to obtain the final FHBP UA product.<sup>[5]</sup>

## Properties of Urethane Acrylate Films

The mechanical and thermal properties of UV-cured **urethane acrylate** films are critical for their performance as flexible electronic substrates. These properties can be tuned by adjusting the chemical composition of the **urethane acrylate** oligomer and the formulation of the UV-curable resin.

### Mechanical Properties

Property	Urethane Acrylate Formulation	Value	Reference
Tensile Strength	FHBPUA	0.63 MPa	[5]
UV1000 (Epoxy Acrylate)	7.15 MPa	[5]	[5]
UV1000 + 6.0 wt% FHBPUA	9.12 MPa	[5]	
Elongation at Break	FHBPUA	67%	
UV1000 (Epoxy Acrylate)	6.98%	[5]	[5]
UV1000 + 6.0 wt% FHBPUA	8.41%	[5]	
Pencil Hardness	PCLT-IPDI	3H	
PCLT-TDI	3H	[6]	[6]
PCLD-IPDI	HB	[6]	
PCLD-TDI	HB	[6]	
Adhesion (Cross-hatch)	FHBPUA/UV1000 Blends	Grade 3-5	[5]

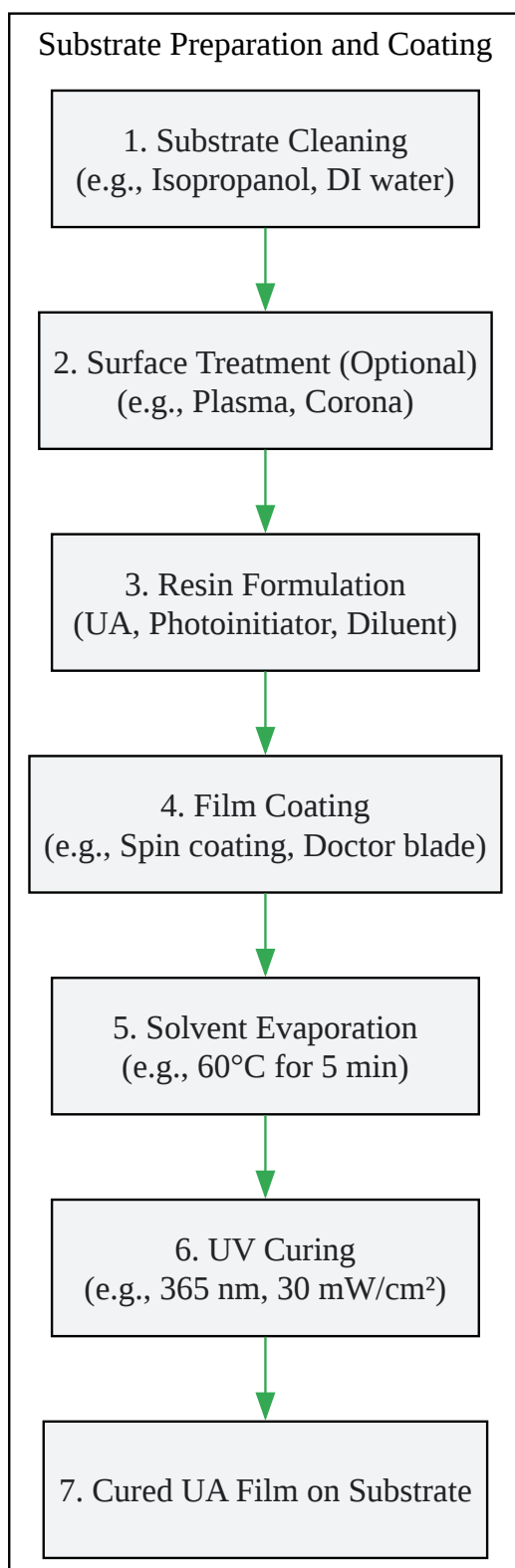
### Thermal Properties

Property	Urethane Acrylate Formulation	Value	Reference
Glass Transition Temperature (T <sub>g</sub> )	FHBPUA	~65 °C	[5]
Photomer 6008	106 °C	[7]	
Photomer 6892	15 °C	[7]	
Decomposition Temperature	FHBPUA (T <sub>max1</sub> )	225 °C	[5]
FHBPUA (T <sub>max2</sub> )	330 °C	[5]	
FHBPUA (T <sub>max3</sub> )	415 °C	[5]	

## Application on Flexible Substrates

**Urethane acrylates** are typically applied as a liquid resin onto a flexible substrate, such as polyethylene terephthalate (PET), and then cured using UV radiation. The formulation often includes a photoinitiator and may contain reactive diluents to adjust viscosity and further modify the properties of the cured film.

## Substrate Preparation and Coating Workflow



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Caption: Workflow for preparing a flexible substrate and applying a **urethane acrylate** coating.



## Experimental Protocol: UV Curing of Urethane Acrylate Films

This protocol provides a general procedure for the preparation and UV curing of **urethane acrylate** films on a flexible substrate.

Materials:

- **Urethane acrylate** resin
- Photoinitiator (e.g., Irgacure 1173, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO))
- Reactive diluent (optional, e.g., isobornyl acrylate, hexanediol diacrylate)
- Flexible substrate (e.g., PET film)
- Solvent (e.g., ethanol, acetone)
- Film applicator (e.g., doctor blade, spin coater)
- UV curing system (e.g., mercury lamp, LED lamp with appropriate wavelength)

Procedure:

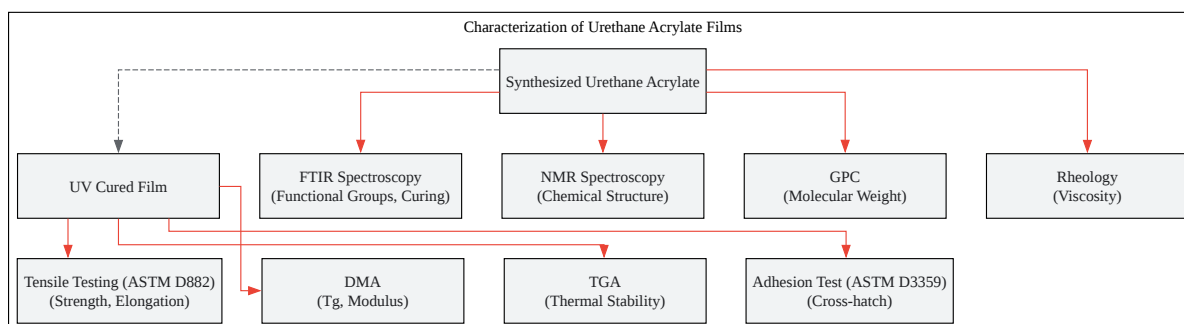
- Formulation Preparation:
  1. Dissolve the **urethane acrylate** oligomer in a suitable solvent to achieve the desired viscosity for coating. For example, create an 85 wt% solution in anhydrous ethanol.[\[5\]](#)
  2. Add a photoinitiator to the solution. A typical concentration is 1-4 wt% relative to the solid content.[\[5\]](#)[\[8\]](#)
  3. If necessary, add a reactive diluent to the formulation to adjust viscosity and modify mechanical properties.
  4. Mix the formulation thoroughly until all components are fully dissolved and the solution is homogeneous.

- Substrate Preparation:
  1. Clean the flexible substrate (e.g., PET film) with isopropanol followed by deionized water to remove any surface contaminants.
  2. Dry the substrate thoroughly, for instance, using a nitrogen stream.
  3. For improved adhesion, a surface treatment such as plasma or corona treatment can be applied.[\[9\]](#)
- Coating and Curing:
  1. Apply the prepared formulation onto the flexible substrate using a film applicator to achieve a uniform thickness (e.g., 30  $\mu\text{m}$ ).[\[5\]](#)
  2. If a solvent was used, place the coated substrate in an oven at a moderate temperature (e.g., 60°C for 5 minutes) to evaporate the solvent.[\[5\]](#)
  3. Expose the coated substrate to UV radiation to initiate curing. The UV source should have a wavelength that matches the absorption spectrum of the photoinitiator (e.g., 365 nm).[\[5\]](#)
  4. The UV intensity and exposure time will depend on the specific formulation and film thickness. A typical intensity is around 30 mW/cm<sup>2</sup>.[\[5\]](#) Curing times can range from a few seconds to several minutes.[\[5\]](#)[\[8\]](#)
  5. Ensure uniform exposure across the entire film. For thicker samples, it may be necessary to cure from both sides.[\[10\]](#)

## Characterization of Urethane Acrylate Films

A variety of analytical techniques are used to characterize the properties of both the uncured resin and the final cured film.

## Characterization Workflow



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Caption: Common characterization techniques for **urethane acrylate** resins and cured films.

## Key Characterization Techniques and Relevant Standards

- Fourier Transform Infrared (FTIR) Spectroscopy: Used to verify the chemical structure of the synthesized **urethane acrylate** and to monitor the curing process by observing the disappearance of the acrylate C=C double bond peaks (around  $1635\text{ cm}^{-1}$  and  $810\text{ cm}^{-1}$ ).[\[2\]](#)  
[\[11\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the synthesized oligomers.[\[5\]](#)
- Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the **urethane acrylate** oligomers.[\[5\]](#)

- Rheometry: Measures the viscosity of the uncured resin, which is important for processing and coating applications.
- Tensile Testing: Performed according to standards such as ASTM D882 to determine the tensile strength, elongation at break, and Young's modulus of the cured films.
- Dynamic Mechanical Analysis (DMA): Used to determine the glass transition temperature (T<sub>g</sub>) and viscoelastic properties of the cured films.[11]
- Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition behavior of the cured material.[5]
- Adhesion Testing: The cross-hatch adhesion test (ASTM D3359) is commonly used to assess the adhesion of the cured film to the flexible substrate.[11][12] A pull-off test (ASTM D4541) can also be used for quantitative adhesion strength measurement.[12]
- Pencil Hardness Test: A simple method to assess the surface hardness of the cured coating, following standards like ASTM D3363.[5][11]

By carefully controlling the synthesis, formulation, and curing processes, **urethane acrylates** can be engineered to meet the demanding requirements of flexible electronic applications, offering a promising platform for the next generation of wearable and conformable devices.

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